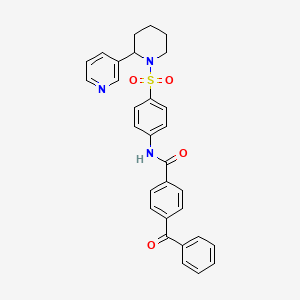

4-Benzoyl-N-(4-((2-(pyridin-3-yl)piperidin-1-yl)sulfonyl)phenyl)benzamid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

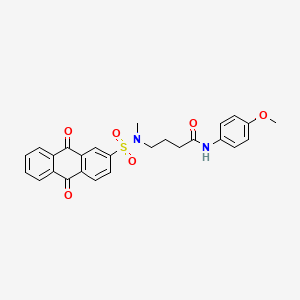

4-benzoyl-N-(4-((2-(pyridin-3-yl)piperidin-1-yl)sulfonyl)phenyl)benzamide, also known as BPPB, is a chemical compound that has gained significant attention in scientific research due to its potential application in the field of medicine. BPPB is a small molecule that belongs to the class of benzamide derivatives and exhibits various biochemical and physiological effects.

Wissenschaftliche Forschungsanwendungen

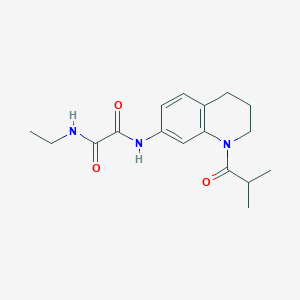

- Forscher haben Derivate dieser Verbindung auf ihre antituberkulösen Eigenschaften untersucht. Insbesondere wurden neuartige substituierte N-(6-(4-(Pyrazin-2-carbonyl)piperazin/Homopiperazin-1-yl)pyridin-3-yl)benzamid-Derivate entwickelt, synthetisiert und gegen Mycobacterium tuberculosis H37Ra evaluiert . Diese Verbindungen versprechen vielversprechend im Kampf gegen Tuberkulose, einem globalen Gesundheitsproblem.

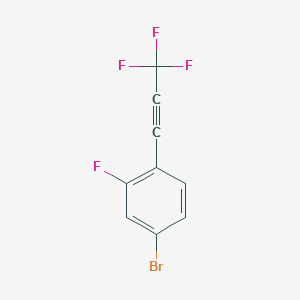

- Die synthetisierten Nicht-Glutamat-Derivate von 4-(2-(6-Amino-4-oxo-4,5-dihydro-1H-pyrrolo[2,3-d]pyrimidin-3-yl)ethyl)benzamid zeigten eine potente antivirale Aktivität gegen das Newcastle-Krankheitsvirus (ein aviäres Paramyxovirus). Ihre Wirksamkeit übertraf die des strukturell ähnlichen kommerziellen Medikaments Pemetrexed .

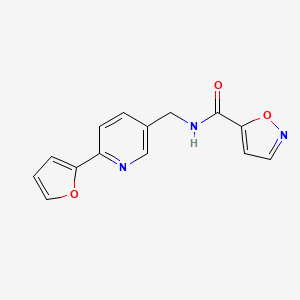

- Imidazolhaltige Verbindungen, wie unser Zielmolekül, besitzen diverse biologische Aktivitäten. Dazu gehören antibakterielle, antimykobakterielle, entzündungshemmende, antitumorale, antidiabetische, antiallergische, fiebersenkende, antivirale, antioxidative, antiamoebische, antihelminthische, antimykotische und ulzerogene Wirkungen .

- Imidazol dient als ein wichtiger Baustein in der Arzneimittelentwicklung. Kommerziell erhältliche Medikamente, die den 1,3-Diazolring enthalten, sind unter anderem Clemizol (Antihistaminikum), Etonitazen (Analgetikum), Enviroxime (Antivirus) und Omeprazol (Antiulkusmittel) .

Antituberkulose-Aktivität

Antivirale Aktivität

Breit gefächerte biologische Eigenschaften

Arzneimittelentwicklung

Wirkmechanismus

Target of Action

Similar compounds have been known to target protein tyrosine kinases .

Mode of Action

It can be inferred from similar compounds that it may interact with its targets, possibly protein tyrosine kinases, leading to changes in their activity .

Biochemical Pathways

Similar compounds have been known to affect various pathways, including those involved in cell growth and proliferation .

Result of Action

Similar compounds have been known to exhibit antiviral activity .

Biochemische Analyse

Biochemical Properties

4-benzoyl-N-(4-((2-(pyridin-3-yl)piperidin-1-yl)sulfonyl)phenyl)benzamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with enzymes involved in metabolic pathways, potentially inhibiting or activating their activity. The nature of these interactions can vary, including hydrogen bonding, hydrophobic interactions, and van der Waals forces .

Cellular Effects

The effects of 4-benzoyl-N-(4-((2-(pyridin-3-yl)piperidin-1-yl)sulfonyl)phenyl)benzamide on cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. It has been observed to modulate the activity of key signaling molecules, leading to changes in cellular responses. Additionally, it can affect the expression of specific genes, thereby altering the production of proteins involved in various cellular functions .

Molecular Mechanism

At the molecular level, 4-benzoyl-N-(4-((2-(pyridin-3-yl)piperidin-1-yl)sulfonyl)phenyl)benzamide exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, altering their conformation and activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-benzoyl-N-(4-((2-(pyridin-3-yl)piperidin-1-yl)sulfonyl)phenyl)benzamide can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but it can degrade over time, leading to changes in its activity and efficacy. Long-term exposure to this compound can result in sustained alterations in cellular processes .

Dosage Effects in Animal Models

The effects of 4-benzoyl-N-(4-((2-(pyridin-3-yl)piperidin-1-yl)sulfonyl)phenyl)benzamide vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as modulating specific biochemical pathways. At higher doses, it can lead to toxic or adverse effects, including cellular damage or disruption of normal physiological functions. Threshold effects have been observed, indicating that the compound’s impact is dose-dependent .

Metabolic Pathways

4-benzoyl-N-(4-((2-(pyridin-3-yl)piperidin-1-yl)sulfonyl)phenyl)benzamide is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways, influencing metabolic flux and metabolite levels. The compound’s interactions with these enzymes can lead to changes in the overall metabolic profile of cells, affecting their energy production and utilization .

Transport and Distribution

The transport and distribution of 4-benzoyl-N-(4-((2-(pyridin-3-yl)piperidin-1-yl)sulfonyl)phenyl)benzamide within cells and tissues are essential for its activity. This compound can interact with specific transporters or binding proteins, facilitating its movement across cellular membranes. Its localization and accumulation within cells can influence its efficacy and potential side effects .

Subcellular Localization

The subcellular localization of 4-benzoyl-N-(4-((2-(pyridin-3-yl)piperidin-1-yl)sulfonyl)phenyl)benzamide is critical for its activity and function. This compound can be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications. Its localization can affect its interactions with other biomolecules and its overall impact on cellular processes .

Eigenschaften

IUPAC Name |

4-benzoyl-N-[4-(2-pyridin-3-ylpiperidin-1-yl)sulfonylphenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H27N3O4S/c34-29(22-7-2-1-3-8-22)23-11-13-24(14-12-23)30(35)32-26-15-17-27(18-16-26)38(36,37)33-20-5-4-10-28(33)25-9-6-19-31-21-25/h1-3,6-9,11-19,21,28H,4-5,10,20H2,(H,32,35) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVSNJYLZRYPZON-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(C1)C2=CN=CC=C2)S(=O)(=O)C3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)C(=O)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H27N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

525.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1,3-benzodioxol-5-yl)-2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2514773.png)

![9-(3,4-dimethylphenyl)-1,7-dimethyl-3-(naphthalen-1-ylmethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![N-(pyrazolo[1,5-a]pyrimidin-6-yl)tetrahydro-2H-pyran-4-carboxamide](/img/structure/B2514783.png)

![N-(2-(diethylamino)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide hydrochloride](/img/structure/B2514786.png)

![ethyl N-[(Z)-2-amino-1,2-dicyanoethenyl]methanimidate](/img/structure/B2514791.png)